2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
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Overview
Description
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Biochemical Analysis
Biochemical Properties
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals forces. These interactions can influence the activity of the enzymes and proteins, thereby affecting the overall biochemical pathways in which they are involved .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the phosphorylation state of certain proteins, thereby modulating signal transduction pathways. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic activities. This compound may also interact with DNA or RNA, affecting transcription and translation processes. Furthermore, it can modulate the activity of various signaling molecules, leading to changes in cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that the compound remains stable under specific storage conditions but may degrade over time when exposed to certain environmental factors. Long-term effects on cellular function have been studied in both in vitro and in vivo settings, revealing that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound may inhibit certain enzymes in the glycolytic pathway, leading to changes in the levels of intermediates and end products. Additionally, it can affect the activity of enzymes involved in the citric acid cycle, thereby altering energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may bind to intracellular proteins or organelles, influencing its localization and accumulation. The distribution of this compound within tissues can vary, depending on factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes. The subcellular localization of this compound can determine its specific effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine typically involves the bromination of 4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.
Reduction Reactions: Reduction can be used to remove the bromine atom or to alter the oxidation state of the sulfur or nitrogen atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the heterocyclic structure allows for specific interactions with biological macromolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine
- 2-Bromo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride
- Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride
Uniqueness
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms within the heterocyclic ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-6-9-4-3-8-2-1-5(4)10-6/h8H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVBVXMFILNMNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.